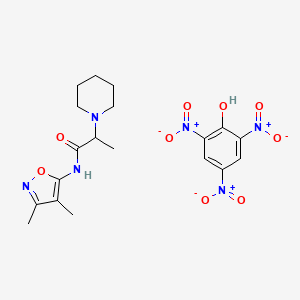
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate typically involves multiple steps, starting with the formation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the addition of the picrate group, which is often achieved through a reaction with picric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-methoxybenzamide
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-nitrobenzamide
Uniqueness
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
96766-18-6 |
|---|---|
Molekularformel |
C19H24N6O9 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H21N3O2.C6H3N3O7/c1-9-10(2)15-18-13(9)14-12(17)11(3)16-7-5-4-6-8-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,4-8H2,1-3H3,(H,14,17);1-2,10H |
InChI-Schlüssel |
NNZOVTQLIKEZIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C)NC(=O)C(C)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















